molecular formula C11H9NO2 B8471742 2-oxo-2-phenyl-N-prop-2-ynylacetamide

2-oxo-2-phenyl-N-prop-2-ynylacetamide

Cat. No.: B8471742
M. Wt: 187.19 g/mol
InChI Key: DACHIOOUAASKPB-UHFFFAOYSA-N
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Description

2-oxo-2-phenyl-N-prop-2-ynylacetamide is an acetamide derivative featuring a phenyl group and a propargyl (prop-2-ynyl) substituent. Its molecular formula is C₁₁H₉NO₂, with a molecular weight of 193.2 g/mol. The compound’s synthesis involves reacting 2-iodoacetic acid with propargylamine in the presence of coupling agents like EDCI and DMAP in dichloromethane (DCM).

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-oxo-2-phenyl-N-prop-2-ynylacetamide

InChI

InChI=1S/C11H9NO2/c1-2-8-12-11(14)10(13)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,14)

InChI Key

DACHIOOUAASKPB-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenyl-N-prop-2-ynylacetamide can be achieved through the Sonogashira cross-coupling reaction. This method involves the coupling of 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide in the presence of palladium acetate (Pd(OAc)2) and copper iodide (CuI) as catalysts . The reaction is typically carried out in a solvent mixture of tetrahydrofuran (THF) and dimethylformamide (DMF) with diisopropylethylamine as a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction provides a scalable and efficient route for its synthesis. The use of palladium and copper catalysts, along with appropriate solvents and bases, allows for high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenyl-N-prop-2-ynylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl and prop-2-ynyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-oxo-2-phenyl-N-prop-2-ynylacetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenyl-N-prop-2-ynylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of 2-oxo-2-phenyl-N-prop-2-ynylacetamide are best understood through comparison with related acetamide derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities Reference
This compound C₁₁H₉NO₂ 193.2 Phenyl, prop-2-ynyl Low synthetic yield (5%); click chemistry potential
N-Ethyl-2-oxo-2-phenylacetamide C₁₀H₁₁NO₂ 177.2 Phenyl, ethyl Soluble in DMSO; research use in biochemical assays
3-oxo-2-phenylbutanamide C₁₀H₁₁NO₂ 177.2 Phenyl, acetyl Precursor in amphetamine synthesis
2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide C₁₄H₁₀ClNO₂ 259.7 2-Chlorophenyl, phenyl Crystallographically characterized; strong hydrogen-bonding networks
N-(2-Oxo-2-((4-sulfamoylphenyl)amino)ethyl)-2-phenylacetamide C₁₆H₁₅N₃O₄S 345.4 Sulfamoylphenyl, phenyl Potential sulfonamide-based bioactivity

Key Observations :

  • Substituent Bulkiness : The prop-2-ynyl group in the target compound introduces steric and electronic effects distinct from simpler alkyl groups (e.g., ethyl in N-Ethyl-2-oxo-2-phenylacetamide). This bulkiness may hinder synthetic accessibility but offers unique reactivity for downstream modifications.
  • Chlorophenyl vs.
  • Functional Group Diversity: Sulfonamide-containing analogs (e.g., N-(2-Oxo-2-((4-sulfamoylphenyl)amino)ethyl)-2-phenylacetamide) highlight the role of electronegative groups in modulating bioactivity or solubility .
Physicochemical Properties
  • Solubility: N-Ethyl-2-oxo-2-phenylacetamide is reported to be soluble in DMSO, a property critical for in vitro assays . In contrast, the propargyl-substituted target compound may exhibit lower solubility due to its non-polar alkyne group.
  • Crystallinity : 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide forms well-defined crystals with intermolecular N–H···O hydrogen bonds, a feature that could enhance stability in solid-state formulations .

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